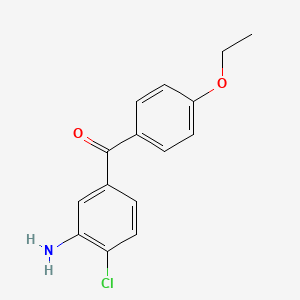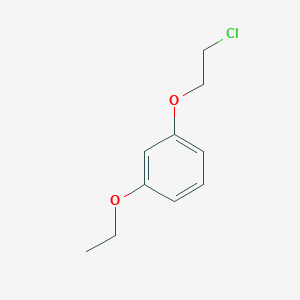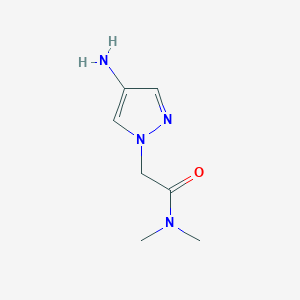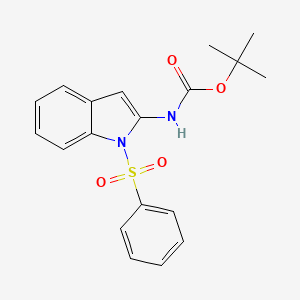
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone
Vue d'ensemble
Description
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: is a chemical compound that belongs to the class of organic compounds known as phenylmethanones. It is characterized by the presence of an amino group (-NH2) attached to a chlorinated benzene ring and an ethoxy group (-OCH2CH3) attached to another benzene ring, both of which are connected through a methanone (carbonyl) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Benzoin Condensation: : This involves the condensation of 3-amino-4-chlorophenylmethanol with 4-ethoxybenzaldehyde in the presence of a strong base such as sodium hydroxide.
Cross-Coupling Reactions: : Techniques like Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of 3-amino-4-chlorophenylmethanol is coupled with 4-ethoxybenzyl chloride using a palladium catalyst.
Industrial Production Methods
In an industrial setting, the compound is typically produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-4-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone .
Reduction: : The carbonyl group can be reduced to an alcohol, forming (3-amino-4-chlorophenyl)(4-ethoxyphenyl)methanol .
Substitution: : The chlorine atom can be substituted with other functional groups, such as hydroxyl or methyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as hydroxide ions (OH-) and methyl iodide (CH3I) are employed.
Major Products Formed
Nitro Derivatives: : Resulting from the oxidation of the amino group.
Alcohol Derivatives: : Resulting from the reduction of the carbonyl group.
Substituted Chloro Derivatives: : Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: has various applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It is used in the study of enzyme inhibition and receptor binding assays.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It interacts with various enzymes and receptors in biological systems.
Pathways Involved: : It may modulate signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: is unique due to its specific structural features. Similar compounds include:
(3-Amino-4-chlorophenyl)(4-hydroxyphenyl)methanone: : Similar structure but with a hydroxyl group instead of an ethoxy group.
(3-Amino-4-chlorophenyl)(4-methoxyphenyl)methanone: : Similar structure but with a methoxy group instead of an ethoxy group.
These compounds differ in their chemical properties and biological activities, making This compound distinct in its applications.
Propriétés
IUPAC Name |
(3-amino-4-chlorophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJUAGWYWTYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)



![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)
![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)

